molecular formula C20H20N4O3 B11187584 7-(2-methoxyethyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

7-(2-methoxyethyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B11187584
M. Wt: 364.4 g/mol
InChI Key: XFRPPOOIKOLNRU-UHFFFAOYSA-N
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Description

7-(2-methoxyethyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound that belongs to the class of pyrazolopyridopyrimidines. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-methoxyethyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.

    Pyrido[3,4-e]pyrimidine Formation: The pyrazole intermediate is then reacted with suitable pyridine derivatives under specific conditions to form the pyrido[3,4-e]pyrimidine core.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(2-methoxyethyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

7-(2-methoxyethyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-cancer, anti-inflammatory, and anti-viral agent.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Pharmaceutical Development: Explored as a lead compound for the development of new therapeutic drugs.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 7-(2-methoxyethyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate receptors involved in inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-methoxyethyl)-2-(methyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
  • 7-(2-ethoxyethyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Uniqueness

7-(2-methoxyethyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

11-(2-methoxyethyl)-4-(methoxymethyl)-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C20H20N4O3/c1-26-11-10-23-9-8-17-15(20(23)25)12-21-19-18(14-6-4-3-5-7-14)16(13-27-2)22-24(17)19/h3-9,12H,10-11,13H2,1-2H3

InChI Key

XFRPPOOIKOLNRU-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C1=O)C=NC3=C(C(=NN23)COC)C4=CC=CC=C4

Origin of Product

United States

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